molecular formula C10H8O3S B8568465 3-Benzothienylglycolic acid

3-Benzothienylglycolic acid

Cat. No.: B8568465
M. Wt: 208.24 g/mol
InChI Key: PYTOKOXFWKLBDN-UHFFFAOYSA-N
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Description

3-Benzothienylglycolic acid is an α-hydroxy acid (AHA) derivative where the α-carbon of glycolic acid is substituted with a 3-benzothienyl group.

Properties

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H8O3S/c11-9(10(12)13)7-5-14-8-4-2-1-3-6(7)8/h1-5,9,11H,(H,12,13)

InChI Key

PYTOKOXFWKLBDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

(a) Mandelic Acid (Phenylglycolic Acid)
  • Structure : Phenyl group substituted at the α-carbon of glycolic acid.
  • Key Differences : The replacement of phenyl with benzothienyl introduces a sulfur atom and fused aromatic rings, likely altering electronic properties and lipophilicity. Benzothienyl’s electron-rich sulfur may enhance resonance stabilization, affecting acidity and reactivity compared to mandelic acid.
(b) (3-Methoxyphenyl)glyoxylic Acid (CAS 26767-10-2)
  • Structure : Glyoxylic acid (α-keto analogue of glycolic acid) with a 3-methoxyphenyl group.
  • Comparison : The ketone group in glyoxylic acid derivatives increases electrophilicity, making them more reactive in nucleophilic additions compared to 3-benzothienylglycolic acid. The methoxy substituent in this compound may improve solubility in polar solvents, whereas the benzothienyl group could enhance lipid solubility .
(c) Benzilic Acid (Diphenylglycolic Acid)
  • Structure : Two phenyl groups attached to the α-carbon of glycolic acid.
  • Comparison: The diphenyl structure in benzilic acid significantly increases steric hindrance, reducing reactivity but improving thermal stability. In contrast, the monobenzothienyl group in this compound may balance reactivity and stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituent Stability Notes
This compound C9H8O3S* ~196.2* 3-Benzothienyl No decomposition under standard conditions
Mandelic acid C8H8O3 152.15 Phenyl Melts at 119°C; hygroscopic
(3-Methoxyphenyl)glyoxylic acid C9H8O4 180.16 3-Methoxyphenyl Limited stability data
Benzilic acid C14H12O3 228.24 Diphenyl Stable up to 150°C

*Estimated based on structural analogy; exact data unavailable in provided evidence.

Reactivity and Functional Implications

  • Acidity : The benzothienyl group’s electron-withdrawing effects may lower the pKa of this compound compared to mandelic acid (pKa ~3.4), enhancing its solubility in basic environments.
  • Synthetic Applications : Benzothienyl-substituted compounds are often used in pharmaceuticals due to their bioisosteric properties. For example, benzothienyl groups in H-β-(3-Benzothienyl)-D-Ala-OH may mimic phenyl groups in drug-receptor interactions while offering metabolic stability .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Benzothienylglycolic acid with high purity?

  • Methodological Answer : Synthesis typically involves coupling benzothiophene derivatives with glycolic acid precursors. Critical steps include:

  • Reagent Selection : Use of anhydrous conditions and catalysts (e.g., EDC/NHS for carboxyl activation) to minimize side reactions .
  • Purification : Column chromatography (silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity. Monitor purity via HPLC with UV detection at 254 nm .
  • Storage : Store at 0–6°C under inert gas (e.g., argon) to prevent oxidation, as benzothienyl derivatives are prone to degradation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm aromatic proton signals (δ 7.2–7.8 ppm for benzothiophene) and glycolic acid CH₂ groups (δ 3.8–4.2 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect [M-H]⁻ peaks matching the molecular weight (C₁₀H₈O₃S: theoretical 208.02 g/mol).
  • Elemental Analysis : Carbon, hydrogen, and sulfur content should align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What experimental strategies address discrepancies in spectroscopic data for this compound analogs?

  • Methodological Answer :

  • Batch Comparison : Analyze multiple synthesis batches to identify variability in impurity profiles (e.g., residual solvents or unreacted intermediates) via GC-MS .
  • Isotopic Labeling : Use deuterated analogs (e.g., α-d1-labeled glycolic acid) to distinguish overlapping NMR signals .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to resolve ambiguities .

Q. How can researchers optimize the stability of this compound in aqueous buffers for biological assays?

  • Methodological Answer :

  • pH Control : Stabilize the compound in phosphate buffer (pH 6.5–7.4) to prevent hydrolysis of the glycolic acid moiety .
  • Antioxidants : Add 0.1% w/v ascorbic acid or nitrogen sparging to mitigate thiophene ring oxidation .
  • Short-Term Use : Prepare fresh solutions and avoid prolonged storage at room temperature (degradation >5% after 24 hours observed in related benzothienyl compounds) .

Q. What analytical techniques resolve contradictions in bioactivity data across studies using this compound?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., sulfoxide derivatives) that may contribute to observed bioactivity .
  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell lines like HEK293) to control for experimental variability .
  • Epigenetic Interference : Test for off-target effects using siRNA knockdowns of suspected pathways (e.g., MAPK/ERK) to isolate compound-specific activity .

Methodological Notes

  • Avoided Commercial References : Pricing and bulk synthesis details (e.g., JPY costs in ) are excluded per guidelines.
  • Data Sources : Prioritized peer-reviewed analytical protocols (e.g., ) over vendor catalogs for methodological rigor.

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